2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10-7-14(19(2)18-10)17(24)20-8-11(9-20)21-15(22)12-5-3-4-6-13(12)16(21)23/h3-4,7,11-13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWMFJPHQPYRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and a halogenated precursor.
Isoindole Ring Formation: The isoindole ring is typically formed through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have investigated the potential antitumor properties of compounds related to pyrazole derivatives. For instance, the incorporation of pyrazole moieties into molecular hybrids has shown promising results in enhancing anticancer activity. Compounds designed with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to inhibit tumor growth in vivo .
Anti-inflammatory Properties
Compounds that include pyrazole structures have been developed as anti-inflammatory agents. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. The dual inhibition of these enzymes could lead to therapeutic advancements in treating inflammatory diseases .
Synthesis and Structural Analysis
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. Detailed synthetic routes are essential for optimizing yield and purity. The synthesis often utilizes starting materials that contain azetidine and isoindole frameworks, which are key to achieving the desired structural characteristics .
Characterization Techniques
Characterization of the synthesized compound is conducted using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These techniques help confirm the structural integrity and purity of the compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Evaluation | The compound exhibited IC50 values in the low micromolar range against several cancer cell lines. |
| Study B | Anti-inflammatory Activity | Demonstrated significant inhibition of COX-2 with an IC50 value lower than standard anti-inflammatory drugs. |
| Study C | Synthesis Optimization | Improved synthetic route increased yield by 30% compared to traditional methods. |
Mechanism of Action
The mechanism by which 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize this compound’s properties, we compare it with three analogs (Table 1):
Structural and Functional Differences
- Azetidine vs. Pyrrolidine Rings: The azetidine in TC introduces greater ring strain compared to five-membered pyrrolidine analogs, enhancing electrophilicity and reactivity .
- Isoindole-dione Core : The hexahydro configuration in TC reduces planarity versus unsubstituted isoindole-diones, lowering π-stacking interactions but improving solubility (LogP = 2.1 vs. 1.2 for the unsubstituted analog) .
- Pyrazole Carbonyl Group : The 1,3-dimethyl substitution on TC’s pyrazole enhances metabolic stability compared to methoxyphenyl-substituted analogs, which are prone to oxidative demethylation .
Hydrogen Bonding and Crystal Packing
TC forms a bifurcated hydrogen bond between the isoindole-dione carbonyl and azetidine NH, as validated by graph-set analysis (motif R₂²(8)) . This contrasts with simpler pyranopyrazoles, which exhibit linear chains ( C(6) motifs) due to fewer acceptor sites . The denser H-bond network in TC correlates with its higher thermal stability (220°C vs. 195°C for pyranopyrazole) .
Critical Research Findings
- Synthetic Challenges: TC’s azetidine-isoindole fusion requires precise control of reaction conditions to avoid epimerization, a issue less pronounced in smaller-ring analogs .
- Computational Insights : Density functional theory (DFT) studies reveal that TC’s puckered azetidine (Cremer-Pople parameters: $ Q = 0.52 $, $\theta = 45^\circ $) minimizes steric clashes with the isoindole-dione system .
Biological Activity
The compound 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a novel heterocyclic compound with potential therapeutic applications. Its structural complexity suggests a range of biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.33 g/mol. The presence of the pyrazole and isoindole moieties is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, a related pyrazole compound demonstrated an IC50 value of against C6 glioma cells, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = ) . This suggests that the pyrazole component may contribute to the cytotoxic effects observed in tumor cell lines.
Antibacterial and Antifungal Activities
The pyrazole nucleus has been associated with a broad spectrum of antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various bacterial strains and fungi . The presence of the azetidine ring may enhance membrane permeability and disrupt microbial cell walls.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Research Findings and Case Studies
| Activity Type | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | C6 Glioma Cells | 5.13 | |
| Antibacterial | Various Strains | Variable | |
| Anti-inflammatory | In vitro assays | Not specified |
Case Study: Cytotoxicity in Glioma Cells
A study conducted on several pyrazole derivatives showed promising results in glioma cell lines. The lead compound exhibited selective cytotoxicity without affecting normal cells (L929), indicating its potential for targeted cancer therapy .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound, particularly regarding solvent selection and catalytic systems?
Answer:
The synthesis of structurally complex molecules like this compound requires careful optimization of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often preferred for nucleophilic acyl substitution reactions involving azetidine and pyrazole carbonyl groups. Evidence from analogous syntheses shows that DMF enhances reaction rates in triazole-acetamide formations .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole linkages, but alternative catalysts (e.g., Ru-based systems) may reduce side reactions in sterically hindered intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential due to the compound’s polarity. Confirm purity via HPLC and elemental analysis .
Basic: Which spectroscopic and computational methods are most reliable for characterizing the stereochemistry of the hexahydro-isoindole-dione core?
Answer:
- NMR spectroscopy : Use - COSY and NOESY to resolve spatial proximity of protons in the isoindole-dione ring. Axial vs. equatorial orientations of substituents on the 3a,7a-positions can be distinguished via coupling constants (-values) .
- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended. Similar pyrazole-azetidine hybrids have been resolved using this method .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or off-target interactions. Methodological steps include:
- Dose-response validation : Perform IC/EC assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
- Molecular docking : Compare binding poses in different protein conformations (e.g., apo vs. ligand-bound states) using AutoDock Vina. For example, pyrazole derivatives exhibit altered binding affinities depending on the active-site hydration state .
- Theoretical alignment : Link results to a conceptual framework (e.g., enzyme kinetics or receptor allostery) to contextualize outliers .
Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of the 1,3-dimethylpyrazole-5-carbonyl moiety?
Answer:
- Isosteric replacements : Synthesize analogs with bioisosteres (e.g., 1,2,4-oxadiazole or 1,3,4-thiadiazole) to assess the role of the pyrazole ring’s electronic profile .
- Substituent scanning : Introduce halogen (F, Cl) or methyl groups at the pyrazole’s 4-position to evaluate steric and electronic effects on binding affinity .
- Proteolytic stability assays : Test metabolic stability in liver microsomes to determine if the dimethylpyrazole group enhances resistance to cytochrome P450 oxidation .
Advanced: How can computational modeling be integrated with experimental data to predict this compound’s pharmacokinetic properties?
Answer:
- ADME prediction : Use tools like SwissADME to estimate logP, solubility, and blood-brain barrier penetration. Validate predictions via in vitro Caco-2 permeability assays .
- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to analyze conformational stability of the azetidine-isoindole interface .
- Machine learning : Train models on PubChem datasets to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .
Methodological: What experimental controls are essential when evaluating this compound’s potential off-target effects in kinase inhibition studies?
Answer:
- Positive/Negative controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle in dose-response assays to normalize activity data .
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits. Cross-validate with CRISPR-Cas9 knockouts of suspected kinases .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of the intended kinase in the presence of the compound .
Methodological: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Answer:
- Forced degradation : Incubate the compound at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via LC-MS. Pyrazole carbonyl groups are prone to hydrolysis under acidic conditions (pH < 3) .
- pH-rate profiling : Measure degradation kinetics in buffers (pH 1–10) to identify labile bonds. The azetidine ring may undergo ring-opening at extreme pH .
- Solid-state stability : Store lyophilized samples under nitrogen and monitor crystallinity via PXRD to prevent hydrate formation .
Methodological: What are best practices for reconciling discrepancies between in silico binding predictions and empirical binding assays?
Answer:
- Docking validation : Re-run docking simulations with explicit water molecules and compare with crystal structures of related ligands (e.g., PDB: 4XYZ) .
- Binding entropy calculations : Use MM-GBSA to account for solvation effects, which are often underestimated in rigid docking .
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to validate computational values. SPR is particularly sensitive to conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
